REACTION_CXSMILES
|
O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.C(=O)([O-])[O-].[K+].[K+].[CH3:21][C:22]1[CH:23]=[C:24]([CH:30]=[CH:31][C:32]=1[CH2:33][CH2:34][S:35][Si](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[C:25]([N:27]([CH3:29])[CH3:28])=[O:26]>CO>[SH:35][CH2:34][CH2:33][C:32]1[CH:31]=[CH:30][C:24]([C:25]([N:27]([CH3:28])[CH3:29])=[O:26])=[CH:23][C:22]=1[CH3:21] |f:0.1,2.3.4|
|
Name
|
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
52.8 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
3,N,N-trimethyl-4-(2-triphenylsilanylsulfanyl-ethyl)-benzamide
|
Quantity
|
767 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C(=O)N(C)C)C=CC1CCS[Si](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was then dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate=2/1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
SCCC1=C(C=C(C(=O)N(C)C)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 351 mg | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |